molecular formula C19H17NO4 B13696053 Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate

Cat. No.: B13696053
M. Wt: 323.3 g/mol
InChI Key: UNSAWIBRLHBFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C19H17NO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an isoxazole ring substituted with a phenoxyphenyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H17NO4/c1-3-22-19(21)17-13(2)24-20-18(17)14-8-7-11-16(12-14)23-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3

InChI Key

UNSAWIBRLHBFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.